[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
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Overview
Description
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is a synthetic organic compound It is characterized by the presence of a chloro-substituted benzoic acid moiety, a methoxy group, and a morpholine-4-carbothioyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The starting materials often include 2-chloro-benzoic acid, 2-methoxyphenol, and morpholine-4-carbothioyl chloride. The reaction conditions may involve:
Esterification: The reaction between 2-chloro-benzoic acid and 2-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Formation of Morpholine-4-carbothioyl Chloride: This can be achieved by reacting morpholine with thiophosgene.
Coupling Reaction: The final step involves coupling the esterified product with morpholine-4-carbothioyl chloride under basic conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-benzoic acid derivatives: Compounds with similar chloro-substituted benzoic acid moieties.
Methoxyphenol derivatives: Compounds with methoxy-substituted phenol groups.
Morpholine derivatives: Compounds containing the morpholine ring structure.
Uniqueness
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the morpholine-4-carbothioyl ester linkage is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H18ClNO4S |
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Molecular Weight |
391.9g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H18ClNO4S/c1-23-16-7-6-13(18(26)21-8-10-24-11-9-21)12-17(16)25-19(22)14-4-2-3-5-15(14)20/h2-7,12H,8-11H2,1H3 |
InChI Key |
UMVWKALAEOMPRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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